Azanide;platinum(2+);nitrate
Description
General Context of Platinum(II) Coordination Chemistry
The reactivity of platinum(II) complexes is characterized by ligand substitution reactions, which are central to their mechanism of action in various applications. The lability of ligands in the coordination sphere can be tuned by the nature of the other ligands present, a phenomenon known as the trans effect. For instance, the substitution of chloride ligands in Pt(II) complexes is a key step in the biological activity of platinum-based anticancer agents. bohrium.com The resulting aqua complexes are potent electrophiles that readily react with biological nucleophiles. nih.gov
Significance of Amide (Azanide) Ligands in Platinum Coordination
The coordination of deprotonated amide ligands to platinum has been a subject of interest, particularly in the context of modeling interactions between platinum species and biological macromolecules like peptides and proteins. rsc.org The amide group can act as a bridging ligand, linking multiple platinum centers, or as a terminal ligand. The synthesis of platinum complexes with amide-containing ligands can be achieved through methods like amide coupling reactions. nih.govjove.com These ligands can offer hydrogen bonding capabilities, which can be critical in the design of metal-based drugs and other functional materials. csic.es
For the specific compound "azanide;platinum(2+);nitrate (B79036)," the azanide (B107984) ligand would contribute a negative charge, helping to balance the +2 charge of the platinum center. The Pt-N bond formed with the azanide ligand is expected to be a strong covalent interaction.
Role of Nitrate in Platinum(II) Coordination Chemistry and Potential as a Ligand/Counterion
The nitrate ion (NO₃⁻) is a versatile component in platinum(II) coordination chemistry, capable of acting as either a coordinating ligand or a non-coordinating counterion. nih.gov Its role is often dictated by the solvent and the other ligands present in the coordination sphere.
When nitrate acts as a ligand, it can coordinate to the platinum center in a monodentate or bidentate fashion. The synthesis and crystal structure of complexes like K₂[Pt(NO₃)₄] have demonstrated the ability of nitrate to act as a monodentate ligand, forming a distorted square-planar geometry around the platinum(II) center. researchgate.net
More commonly, especially in aqueous solutions, nitrate serves as a counterion to a cationic platinum complex. In this capacity, it balances the positive charge of the complex without directly participating in the inner coordination sphere. nih.gov The presence of nitrate as a counterion can be verified by techniques such as IR spectroscopy, which shows a characteristic N-O stretching band. nih.gov In the solid state, nitrate counterions can engage in hydrogen bonding interactions with other ligands, such as ammine groups, influencing the crystal packing of the complex. nih.gov
Chemical Data of "Azanide;platinum(2+);nitrate"
While detailed experimental data for the specific compound "this compound" is not widely available in the literature, its key chemical properties can be inferred from its constituent parts.
| Property | Value |
| Chemical Formula | H₂N₃O₆Pt |
| Molecular Weight | 335.11 g/mol |
| IUPAC Name | azanide;platinum(2+);dinitrate |
This data is calculated based on the chemical formula and the constituent ions.
Structure
2D Structure
Properties
Molecular Formula |
H8N5O3Pt-3 |
|---|---|
Molecular Weight |
321.18 g/mol |
IUPAC Name |
azanide;platinum(2+);nitrate |
InChI |
InChI=1S/NO3.4H2N.Pt/c2-1(3)4;;;;;/h;4*1H2;/q5*-1;+2 |
InChI Key |
AJXUJBUKWKIPTF-UHFFFAOYSA-N |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[N+](=O)([O-])[O-].[Pt+2] |
Origin of Product |
United States |
Structural Elucidation and Coordination Characteristics of Azanide;platinum 2+ ;nitrate and Analogous Systems
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Stereochemistry (e.g., ¹H, ³¹P, ¹⁹⁵Pt NMR)
NMR spectroscopy is a powerful tool for characterizing the ligand environment in platinum complexes. wikipedia.org The chemical shifts and coupling constants observed in ¹H, ³¹P, and ¹⁹⁵Pt NMR spectra offer a wealth of information regarding the electronic structure and stereochemistry of these compounds. researchgate.net
¹H NMR: In the ¹H NMR spectrum of tetraammineplatinum(II) nitrate (B79036), the protons of the ammine ligands typically appear as a single resonance, indicating that all four ammine groups are chemically equivalent. For Pt(NH₃)₄₂, a signal is observed at 4.07 ppm in DMSO-d₆, corresponding to the twelve equivalent protons of the four ammine ligands. google.com The presence of the NMR-active ¹⁹⁵Pt isotope (I=1/2, 33.8% natural abundance) can lead to the observation of satellite peaks flanking the main proton signal, with a coupling constant that provides information about the Pt-N bond. wikipedia.orgresearchgate.net
¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus has a very large chemical shift range, making it highly sensitive to changes in the coordination sphere of the platinum atom, including the oxidation state, coordination number, and the nature of the surrounding ligands. wikipedia.orgresearchgate.net For platinum(II) ammine complexes, the ¹⁹⁵Pt chemical shifts are influenced by the trans and cis effects of other ligands in the coordination sphere. uq.edu.au For instance, replacing an ammine ligand in [Pt(¹⁵NH₃)₄]²⁺ with another ligand Z results in predictable changes to the ¹⁹⁵Pt chemical shift, which can be used to deduce the structure of related diammine and triammine complexes. uq.edu.auresearchgate.net The chemical shifts for Pt(II) complexes span a wide range, and are sensitive to the solvent and temperature. researchgate.net
³¹P NMR: While not directly applicable to tetraammineplatinum(II) nitrate, ³¹P NMR is crucial for studying analogous systems containing phosphine (B1218219) ligands. The one-bond coupling constant, ¹J(¹⁹⁵Pt-¹⁵P), provides significant insight into the nature of the platinum-phosphorus bond. researchgate.net
Table 1: Representative NMR Data for Tetraammineplatinum(II) Nitrate and Analogs
| Nucleus | Compound/Fragment | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Reference |
| ¹H | Pt(NH₃)₄₂ | DMSO-d₆ | 4.07 | - | google.com |
| ¹⁹⁵Pt | [Pt(¹⁵NH₃)₄]²⁺ | - | (Reference) | ¹J(¹⁹⁵Pt-¹⁵N) | uq.edu.au |
Infrared (IR) Spectroscopy for Vibrational Analysis of Azanide (B107984) and Nitrate Moieties
Infrared (IR) spectroscopy is instrumental in identifying the vibrational modes of the functional groups within a complex, particularly the azanide (ammine) and nitrate moieties in Pt(NH₃)₄₂.
The IR spectrum of tetraammineplatinum(II) nitrate displays characteristic absorption bands corresponding to the vibrations of the N-H bonds in the ammine ligands, the Pt-N bond, and the vibrations of the nitrate counter-ion. google.com A strong band observed around 3272 cm⁻¹ is attributed to the N-H stretching vibrations (ν(NH₃)) of the coordinated ammonia (B1221849) molecules. google.com The H-N-H scissoring or bending vibrations (δₛ(HNH)) are also observed, often overlapping with nitrate vibrations. google.com The Pt-N stretching vibration (ν(Pt-N)) is typically found in the far-IR region, with a band observed at 508 cm⁻¹. google.com
The nitrate ion (NO₃⁻), being a free counter-ion in this complex, exhibits characteristic vibrational modes. A strong, broad band around 1384 cm⁻¹ is assigned to the asymmetric stretching vibration (ν₃), which can overlap with the symmetric deformation of the ammine ligand. google.com Another band for the nitrate ion is observed around 822 cm⁻¹, corresponding to the ν₂ out-of-plane bending mode. google.com
Table 2: Key IR Absorption Bands for Tetraammineplatinum(II) Nitrate
| Wavenumber (cm⁻¹) | Assignment | Moiety | Reference |
| 3272 | N-H stretch (ν(NH₃)) | Ammine | google.com |
| 1586 | Asymmetric H-N-H bend (δₐ(HNH)) | Ammine | google.com |
| 1384 | NO₃⁻ asymmetric stretch (ν₃) + Ammine symmetric bend (δₛ(HNH)) | Nitrate/Ammine | google.com |
| 857 | NH₃ rock (ρ(NH₃)) | Ammine | google.com |
| 822 | NO₃⁻ out-of-plane bend (ν₂) | Nitrate | google.com |
| 508 | Pt-N stretch (ν(Pt-N)) | Platinum-Ammine | google.com |
UV-Visible Electronic Spectroscopy for Electronic Transitions and Charge Transfer Bands
UV-Visible spectroscopy provides information about the electronic transitions within the platinum complex. For platinum(II) complexes, which typically have a d⁸ electron configuration, the observed absorption bands can be assigned to d-d transitions or charge-transfer bands.
The electronic spectra of platinum(II) ammine complexes are generally characterized by ligand-field (d-d) transitions. These transitions are formally Laporte-forbidden and thus tend to have low molar absorptivity. Charge-transfer bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are typically much more intense. In complexes with ligands like bipyridine and aromatic thiolates, these charge-transfer bands can be prominent in the visible region. rsc.org For tetraammineplatinum(II) nitrate, the UV-Vis spectrum is expected to be dominated by transitions involving the platinum center and the ammine ligands, as the nitrate ion does not absorb significantly in the visible region.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of the complex cation and for analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for coordination complexes.
For tetraammineplatinum(II) nitrate, ESI mass spectrometry in positive ion mode reveals a prominent peak corresponding to the dicationic complex, [Pt(NH₃)₄]²⁺. Due to the double charge, this species is observed at a mass-to-charge ratio (m/z) corresponding to half its molecular mass. A reported ESI-MS analysis shows a base peak at m/e = 132, which corresponds to [Pt(NH₃)₄]²⁺/2. google.com This confirms the integrity of the complex cation in the gas phase. Fragmentation analysis can provide further structural information by observing the loss of ligands.
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within the crystal lattice.
Determination of Platinum(II) Coordination Geometry and Bond Parameters (e.g., Square-Planar, Octahedral)
For d⁸ metal ions like platinum(II), a square-planar coordination geometry is highly favored. X-ray crystallographic studies of tetraammineplatinum(II) salts and related analogs consistently show the platinum(II) center in a square-planar environment. researchgate.net The four nitrogen atoms from the ammine ligands coordinate to the platinum atom, forming the corners of the square. The nitrate ions are not directly bonded to the platinum but are located in the crystal lattice as counter-ions. researchgate.net
The Pt-N bond distances in such complexes are typically around 2.0-2.1 Å. The N-Pt-N bond angles are close to the ideal 90° for a square-planar geometry. researchgate.net The crystal packing is often stabilized by an extensive network of hydrogen bonds between the ammine protons and the oxygen atoms of the nitrate anions. researchgate.net While platinum(II) is almost exclusively found in a square-planar or, less commonly, a five-coordinate geometry, octahedral geometry is characteristic of platinum(IV) complexes. researchgate.net
Table 3: Typical Crystallographic Parameters for Square-Planar Platinum(II) Ammine Complexes
| Parameter | Typical Value | Significance |
| Coordination Geometry | Square-Planar | Characteristic of d⁸ Pt(II) |
| Pt-N Bond Length | ~2.0 - 2.1 Å | Indicates strength of the coordinate bond |
| N-Pt-N Bond Angle | ~90° | Defines the square-planar arrangement |
| Supramolecular Interactions | N-H···O Hydrogen Bonds | Stabilizes the crystal lattice |
Elucidation of Azanide and Nitrate Coordination Modes (e.g., N-deprotonated, O-bonded, bridging)
The coordination chemistry of platinum(II) complexes containing azanide (amido) and nitrate ligands is diverse, with the ligands exhibiting various binding modes depending on the steric and electronic environment of the metal center. The azanide ligand, the deprotonated form of an amine or amide, typically coordinates to the platinum(II) center through its nitrogen atom, forming a stable Pt-N sigma bond. In square-planar complexes, these amido groups can occupy positions in a cis or trans arrangement. nih.gov The nitrate ion, on the other hand, is a versatile ligand that can act as a counter-ion or coordinate directly to the metal center in several ways. osaka-u.ac.jpnih.gov
As a coordinating ligand, the nitrate ion most commonly binds to a metal center through one of its oxygen atoms, a mode referred to as monodentate O-bonded coordination. It can also act as a bidentate ligand, where two oxygen atoms coordinate to the same metal center, or as a bridging ligand, linking two different metal centers. The specific coordination mode is often influenced by the nature of the other ligands present in the coordination sphere. For instance, in certain platinum(II) complexes designed as anion receptors, the nitrate ion is not directly coordinated to the platinum but is held in the secondary coordination sphere through hydrogen bonding with amido or nicotinamide (B372718) ligands. soton.ac.uk
The azanide ligand, particularly when derived from primary or secondary amines, can also participate in bridging, linking two platinum centers. This is a common structural motif in polynuclear platinum complexes. The deprotonated nitrogen atom is an effective bridging atom, leading to the formation of robust dimeric or polymeric structures. The specific coordination number and geometry around the platinum center are key factors in determining which coordination modes are most stable.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: Hydrogen bonds are among the most critical interactions governing the crystal packing in these systems. The N-H groups of the coordinated azanide or ammine ligands act as effective hydrogen bond donors. These can form strong hydrogen bonds with suitable acceptors, such as the oxygen atoms of the nitrate counter-ions or the oxygen atoms of neighboring amide ligands (N-H···O). csic.es In aquated complexes, coordinated water molecules can also participate in extensive hydrogen bonding networks, often bridging between the complex and the nitrate anions. csic.es The strength and geometry of these interactions can be quantified through topological analysis of electron density, with typical electron densities (ρ(r)) at the bond critical points for H-bonding interactions falling in the range of 0.0031–0.0156 e/a₀³. nih.gov Some structures even exhibit weaker C-H···O interactions or unconventional N-H···Pt hydrogen bonds. nih.gov
The table below summarizes key intermolecular interactions observed in related platinum(II) complexes.
| Interaction Type | Donor/Acceptor Groups | Typical Bond Distances (Å) | Significance in Crystal Packing |
| Hydrogen Bonding | N-H···O (Amide/Ammine to Nitrate/Amide) | 1.8 - 2.2 | Primary driver of molecular assembly, forms chains and sheets. csic.es |
| O-H···O (Aqua to Nitrate/Amide) | 1.6 - 1.9 | Stabilizes hydrated structures, creates extensive networks. csic.es | |
| C-H···O | 2.2 - 2.7 | Weaker interaction, contributes to overall packing efficiency. nih.gov | |
| π-π Stacking | Aromatic Ligand ↔ Aromatic Ligand | 3.3 - 3.8 (interplanar) | Leads to the formation of columnar stacks or layered structures. nih.gov |
| Van der Waals Forces | All atoms | N/A | Ubiquitous, contribute to the overall cohesive energy of the crystal. nih.gov |
Isomerism and Conformational Analysis in Platinum(II) Amide-Nitrate Systems
Cis/Trans Isomerism and its Stereochemical Implications
Geometric isomerism, specifically cis/trans isomerism, is a fundamental aspect of the stereochemistry of square-planar platinum(II) complexes, including those with amide and nitrate ligands. libretexts.org For a complex of the type [Pt(A)₂(B)₂], two isomers are possible: the cis isomer, where identical ligands are adjacent to each other (at 90°), and the trans isomer, where they are opposite (at 180°). libretexts.org This difference in the spatial arrangement of ligands, despite having the same chemical formula and connectivity, leads to distinct physical, chemical, and biological properties. libretexts.orgualberta.ca
The stereochemical implications of cis/trans isomerism are profound. Historically, the anti-cancer activity of platinum complexes was strongly associated with the cis geometry, as exemplified by cisplatin (B142131), while the corresponding trans isomer, transplatin, is therapeutically inactive. libretexts.org However, this paradigm has been challenged by the development of active trans-platinum compounds, often featuring planar amine ligands, which exhibit different mechanisms of action and can overcome cisplatin resistance. nih.gov
The stability and interconversion of these isomers can be influenced by various factors, including solvent, temperature, and even coordination to other metal ions. In some systems, a dynamic equilibrium between cis and trans isomers exists in solution, which can be observed using techniques like ³¹P NMR spectroscopy. osaka-u.ac.jpresearchgate.net The transformation from a trans to a cis configuration has been documented upon further coordination, demonstrating that the isomeric form can be manipulated through chemical reactions. researchgate.net
The table below contrasts the general properties of cis and trans isomers of square-planar platinum(II) complexes.
| Property | Cis Isomer | Trans Isomer |
| Symmetry | Lower symmetry (e.g., C₂v) | Higher symmetry (e.g., D₂h) |
| Dipole Moment | Generally has a net dipole moment | Often has a zero dipole moment |
| Solubility | Often differs from the trans isomer | Often differs from the cis isomer libretexts.org |
| Reactivity | Ligands are more labile due to the trans effect | Ligands are generally less labile |
| Biological Activity | Classically associated with cytotoxicity (e.g., cisplatin) libretexts.org | Classically inactive, but newer designs show significant activity nih.gov |
Linkage Isomerism (e.g., amido vs. imino binding)
In the context of platinum(II) amide-nitrate systems, the potential for linkage isomerism exists if a ligand in the coordination sphere possesses multiple, distinct donor sites. For a simple azanide (NH₂⁻) ligand, this is not possible. However, for more complex amide-type ligands, different binding modes could be envisaged. For instance, a ligand derived from an amide could theoretically coordinate through the nitrogen atom (amido) or the oxygen atom. Furthermore, through tautomerization, an amide can exist in equilibrium with its imidic acid (or imino alcohol) form, which presents a different set of potential donor atoms (e.g., imino nitrogen).
While "amido vs. imino" linkage isomerism is not commonly reported for simple amide ligands, the principle is well-established in related systems. For example, studies on platinum complexes with histidine show that the imidazole (B134444) side chain can coordinate through either the N1 or N3 nitrogen atom, forming separable N1 and N3 linkage isomers. uq.edu.au The differentiation between such isomers is often accomplished using spectroscopic techniques, particularly NMR, where the chemical shifts and coupling constants are sensitive to the coordination mode. uq.edu.au
Conformational Dynamics of Amide Ligands within the Coordination Sphere
The amide ligands within the coordination sphere of a platinum(II) complex are not static but possess conformational flexibility. This dynamic behavior involves rotations around single bonds, both within the ligand itself (e.g., the C-N bond) and between the ligand and the metal (the Pt-N bond). The preferred conformation is determined by a combination of steric and electronic factors, including minimizing repulsion with adjacent ligands and maximizing stabilizing interactions like intramolecular hydrogen bonding. csic.es
The study of these dynamics is crucial for understanding the reactivity and interaction of the complex with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating conformational dynamics in solution. researchgate.net By analyzing parameters such as chemical shifts, coupling constants, and relaxation times, often as a function of temperature, it is possible to determine the predominant conformation and the energy barriers to rotation or inversion.
Reactivity and Transformation Pathways of Azanide;platinum 2+ ;nitrate and Analogues
Ligand Substitution Kinetics and Mechanisms
Exchange Reactions of Ancillary Ligands (e.g., Halide Exchange)
The exchange of ancillary ligands, such as halides, in platinum(II) amide complexes is a key aspect of their reactivity. The kinetics of these substitution reactions are typically second-order, consistent with an associative mechanism where the rate depends on the concentration of both the platinum complex and the entering nucleophile. uomustansiriyah.edu.iq For instance, the substitution of aqua ligands in complexes like cis-[Pt(pic)(H₂O)₂]²⁺ by various nucleophiles occurs in distinct, consecutive steps. rsc.org
The mechanism involves the initial attack of the entering ligand to form a five-coordinate intermediate, which then rearranges to release the leaving group. uomustansiriyah.edu.iq The activation parameters for these reactions, such as low enthalpy of activation (ΔH‡) and large negative entropy of activation (ΔS‡), support the formation of an ordered transition state, which is characteristic of an associative pathway. rsc.org
The rate of substitution is profoundly influenced by the ligand positioned trans to the leaving group, a phenomenon known as the trans effect. uomustansiriyah.edu.iqresearchgate.net Ligands with strong σ-donating or π-accepting capabilities can significantly accelerate the rate of substitution of the ligand opposite to them. researchgate.netnih.gov This effect can be understood as a competition between the trans-ligands for donating electron density to the platinum(II) center, which weakens the bond of the leaving group. nih.gov
| Entering Ligand | Rate Constant, k (M⁻¹s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| Thiourea | 1.505 | 41.6 | -101.8 |
| L-Cysteine | 0.567 | 13.0 | -206.1 |
| Glutathione | 0.194 | 58.0 | -63.6 |
The data presented is based on the study of the complex Pt₂(L)(OH₂)₂₄ and demonstrates the influence of different nucleophiles on substitution rates and activation parameters. chemijournal.com
Influence of Ligand Environment on Reactivity
Ligands with strong σ-donation capabilities, such as hydride or methyl, increase the electron density at the platinum center, which weakens the trans Pt-ligand bond and facilitates substitution. researchgate.netnih.gov Conversely, ligands with strong π-back-donation ability, like ethylene, stabilize the five-coordinate transition state, also accelerating the reaction. researchgate.netnih.gov Steric hindrance also plays a significant role; bulky ligands can slow down the rate of substitution by impeding the approach of the incoming nucleophile in the associative mechanism. uomustansiriyah.edu.iq
Acid-Base Equilibria and Protonation States of Amide Ligands
The amide (azanide, NH₂⁻) ligand coordinated to a platinum(II) center can participate in acid-base equilibria. The electron-withdrawing nature of the Pt(II) center significantly influences the acidity of the N-H protons of the coordinated amide group compared to a free amide.
Protonation and Deprotonation Behavior of Coordinated Amides
Coordinated amide ligands can be deprotonated to form imido (NH²⁻) complexes or protonated to form ammine (NH₃) ligands. The substitution of a hydroxyl group in a carboxylic acid with an amino group to form an amide typically leads to a significant decrease in acidic properties. researchgate.net However, coordination to a metal center alters this behavior. Studies on related platinum complexes have shown that protonation often occurs at the ligands. nih.gov For instance, in platinum(IV) complexes containing carboxylato ligands, protonation is generally favored on these ligands. nih.gov By analogy, in an acidic environment, the azanide (B107984) ligand in a Pt(II) complex is susceptible to protonation, converting it to a neutral ammine ligand. This transformation would significantly alter the charge and reactivity of the complex, making subsequent ligand substitution pathways accessible. The equilibrium between the coordinated azanide and ammine forms is pH-dependent and crucial for the complex's behavior in aqueous systems.
Redox Chemistry of Platinum(II) Amide Complexes
Platinum complexes are known for their rich redox chemistry, with the Pt(II)/Pt(IV) couple being particularly important. Platinum(II) amide complexes can undergo oxidation to form more inert, octahedral platinum(IV) species. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide. mdpi.com The oxidation process typically proceeds via a two-electron transfer, where the square-planar geometry of the Pt(II) complex is retained in the equatorial plane of the resulting octahedral Pt(IV) complex. mdpi.com
The presence of the amide ligand can influence the redox potential of the platinum center. The oxidation of a Pt(II) complex with a deprotonated N,N'-disubstituted ethylenediamine (B42938) ligand to a Pt(IV) species demonstrates that the amide nitrogen remains coordinated during the process. mdpi.com Furthermore, some platinum complexes with redox-active amidinato ligands show that oxidation can be either metal-centered or ligand-centered. nih.gov For a mononuclear platinum(II) amidinate complex, oxidation withdraws an electron from a HOMO that has significant ligand character, resulting in a Pt(II)-ligand radical species. nih.gov This highlights the non-innocent behavior the amide-type ligand can exhibit in redox processes.
Metal-Mediated Activation and Bond Cleavage Phenomena
The platinum(II) center in amide complexes is capable of mediating the activation and cleavage of otherwise inert chemical bonds. A prominent example is the activation of C-H bonds in hydrocarbons. Cationic Pt(II) complexes can react with substrates like benzene (B151609) at room temperature to cleave a C-H bond, leading to the formation of a Pt-phenyl bond and methane. acs.org This process is thought to proceed through a Pt(IV)-hydrido intermediate. acs.org The electronic properties of the ligands attached to the platinum center are crucial; more electron-rich ligands generally lead to a faster rate of C-H bond activation. acs.org
Formation of Multi-nuclear and Supramolecular Architectures
The reactivity of platinum(II) complexes containing ammine or amido (azanide) ligands, particularly in the presence of coordinating anions like nitrate (B79036), provides a fertile ground for the construction of complex multi-nuclear and extended supramolecular structures. The ability of the amido group (NH₂⁻) to act as a bridging ligand (μ-amido) is fundamental to the formation of covalently linked multi-nuclear platinum assemblies. These discrete multi-nuclear units can then self-assemble into larger supramolecular architectures through a network of non-covalent interactions, such as hydrogen bonds and metal-metal interactions, where the nitrate counter-ion often plays a crucial role.
A key example illustrating this principle is the formation of dinuclear platinum complexes bridged by amido or related amidate ligands. Research into pivalamidate-bridged platinum complexes, which serve as excellent analogues for the simpler amido-bridged systems, has provided significant insight into the structural possibilities and reactivity of these compounds. nih.govrsc.org These studies have demonstrated the synthesis and characterization of a wide array of multi-nuclear complexes, ranging from dinuclear to hexanuclear structures. nih.govrsc.org
The formation of these architectures is driven by the tendency of square-planar Pt(II) centers to be linked by two bridging amidate ligands, creating stable dimeric cores. These cores can be further elaborated into larger structures. The distance between the platinum centers in these multi-nuclear complexes is highly dependent on the oxidation state of the platinum and the nature of the other ligands present, indicative of direct metal-metal interactions. nih.govrsc.org For instance, in dinuclear Pt(II)-Pt(II) systems, the Pt-Pt separation is typically in the range of 2.99–3.22 Å. nih.govrsc.org In contrast, oxidation to Pt(III) results in the formation of a Pt-Pt bond, significantly shortening the interatomic distance to a range of 2.59–2.72 Å. nih.govrsc.org
These multi-nuclear complexes are not merely static entities but serve as building blocks for higher-order supramolecular assemblies. The ammine (NH₃) and bridging amido (NH₂⁻) ligands, with their N-H protons, are potent hydrogen bond donors. The nitrate anions (NO₃⁻), in turn, are effective hydrogen bond acceptors. This donor-acceptor relationship facilitates the formation of extensive hydrogen-bonding networks that link the discrete multi-nuclear cations and the nitrate anions, organizing them into well-defined one-, two-, or three-dimensional crystalline lattices.
The versatility of this system is further enhanced by the use of analogues. Replacing the simple ammine ligands with bidentate amines like ethylenediamine (en) or 1,2-diaminocyclohexane (DACH) can modify the steric and electronic properties of the platinum centers, influencing the geometry of the resulting multi-nuclear complex and its subsequent self-assembly. nih.govrsc.org For example, the reaction of [Pt(NH₃)₂(NHCOtBu)₂] with thallium nitrate can yield complex Pt-Tl heterometallic trinuclear structures held together by both bridging amidate ligands and short, strong Pt-Tl bonds. nih.gov
Below are interactive tables summarizing key structural parameters found in representative amido-bridged multi-nuclear platinum complexes, illustrating the influence of the metal's oxidation state and the nature of the ligands on the core structure.
Table 1: Platinum-Platinum Distances in Multi-nuclear Amido-Bridged Complexes This table showcases the variation in Pt-Pt bond lengths as a function of the oxidation states of the interacting platinum centers.
| Platinum Oxidation States | Typical Pt-Pt Distance (Å) | Nature of Interaction | Reference |
|---|---|---|---|
| Pt(II) – Pt(II) | 2.99 – 3.22 | Weak Interaction | nih.govrsc.org |
| Pt(II) – Pt(III) | ~2.98 | Weak Interaction | nih.govrsc.org |
| Pt(III) – Pt(III) | 2.59 – 2.72 | Covalent Bond | nih.govrsc.org |
Table 2: Selected Bond Lengths and Angles in a Dinuclear Amido-Bridged Platinum(III) Analogue This table provides a more detailed view of the coordination geometry within a representative dinuclear platinum complex bridged by amidate ligands. The data is based on structurally characterized pivalamidate-bridged analogues.
| Parameter | Value | Description |
|---|---|---|
| Pt-Pt Bond Length | 2.59 – 2.72 Å | Indicates a single covalent bond between the two Pt(III) centers. |
| Pt-N (Bridging Amido) | ~2.05 Å | The bond distance between platinum and the bridging nitrogen atom. |
| Pt-N (Terminal Ammine) | ~2.10 Å | The bond distance between platinum and the non-bridging ammine ligand. |
| N-Pt-N Angle | 88-92° / 175-180° | Represents the angles within the square-planar coordination sphere around each platinum atom. |
Advanced Applications and Functional Materials in Platinum Ii Azanide Nitrate Chemistry
Catalytic Applications in Organic Synthesis
Platinum(II) amide complexes have emerged as versatile catalysts in homogeneous catalysis, facilitating a range of organic transformations. Their utility stems from the reactivity of the platinum-amide bond and the ability to tune the steric and electronic properties of the complex to achieve high selectivity.
Homogeneous Catalysis by Platinum(II) Amide Complexes
Platinum(II) amide complexes are effective homogeneous catalysts for various organic reactions, including the hydration of nitriles to amides. The catalytic cycle often involves the coordination of the substrate to the platinum center, followed by nucleophilic attack facilitated by the amide ligand or a related species. For instance, platinum(II) complexes can catalyze the hydration of nitriles under neutral conditions, offering an alternative to harsh acidic or basic environments that can lead to over-hydrolysis to carboxylic acids. researchgate.net The catalytic activity is influenced by the ancillary ligands attached to the platinum center, which can modulate the catalyst's stability and reactivity. While numerous examples of platinum-catalyzed reactions exist, the specific application of a platinum(II) azanide (B107984) nitrate (B79036) complex in homogeneous catalysis is an area ripe for further investigation. researchgate.net
Design of Catalytic Systems with Tunable Selectivity
The design of platinum-based catalytic systems with tunable selectivity is a key area of research. By modifying the ligand framework around the platinum(II) center, it is possible to control the outcome of a catalytic reaction. For example, in enyne cycloisomerization reactions, the choice of phosphole ligands in platinum(II) complexes can influence the catalytic activity and the selectivity between different cyclization pathways. nih.gov The counter-ion can also play a role in determining the efficiency and selectivity of the catalyst. While specific studies on the influence of the nitrate ion on the selectivity of platinum(II) amide catalysts are not extensively documented, the principles of ligand and counter-ion effects are well-established in platinum catalysis. The ability to fine-tune these parameters allows for the rational design of catalysts for specific synthetic applications.
| Catalyst Type | Reaction | Selectivity | Reference |
| Platinum(II)-phosphole complexes | Enyne cycloisomerization | Tunable between 5-exo-dig and 6-endo-dig pathways | nih.gov |
| Platinum(II) phosphinito catalyst | Nitrile hydration to amides | High selectivity for amides over carboxylic acids | researchgate.net |
Photophysical Materials and Luminescent Properties
Platinum(II) complexes are renowned for their rich photophysical properties, including strong luminescence, which makes them promising materials for various optical applications. The square-planar geometry of platinum(II) complexes often leads to interesting intermolecular interactions in the solid state, influencing their emissive behavior.
Phosphorescence and Fluorescence from Platinum(II) Amide Complexes
Platinum(II) complexes, in general, are known to exhibit both fluorescence and phosphorescence. hkust.edu.hk The strong spin-orbit coupling induced by the heavy platinum atom facilitates intersystem crossing from the singlet excited state to the triplet excited state, from which phosphorescence occurs. nih.gov This results in long-lived excited states and emission in the visible to near-infrared region of the spectrum. While the specific luminescent properties of "Azanide;platinum(2+);nitrate" are not detailed in the available literature, related platinum(II) complexes with nitrogen-containing ligands display intense phosphorescence. rsc.orgresearchgate.net The emission color and quantum yield are highly dependent on the nature of the ligands and the molecular environment. For instance, cyclometalated platinum(II) complexes can be tuned to emit across the visible spectrum. rsc.org
Development of Light-Emitting Systems and Optoelectronic Materials
The luminescent properties of platinum(II) complexes make them excellent candidates for use in organic light-emitting diodes (OLEDs). hkust.edu.hknih.govrsc.org Their ability to harvest both singlet and triplet excitons leads to high internal quantum efficiencies. Platinum(II) complexes have been successfully employed as phosphorescent emitters in OLEDs, producing devices with high luminance and efficiency. rsc.org The development of solution-processable platinum(II) complexes is also an active area of research, aiming to reduce the cost of OLED fabrication. nih.gov Although the application of a simple "this compound" complex in OLEDs has not been reported, the fundamental principles of using platinum(II) emitters are well-established. The nitrate counter-ion could potentially influence the solid-state packing and, consequently, the performance of such devices. Interestingly, some platinum(II) complexes have been investigated for their ability to sense nitrate anions through changes in their luminescent properties, highlighting the interplay between the platinum complex and the nitrate ion. rsc.orgosti.govnih.gov
| Platinum(II) Complex Type | Application | Key Feature | Reference |
| Cyclometalated Pt(II) complexes | OLEDs | High phosphorescence quantum yields | rsc.org |
| Pt(II) complexes with C^N cyclometalating ligands | Solution-processed OLEDs | Tunable emission colors | rsc.org |
| Platinum(II) triimine salt | Nitrate sensing | Luminescence response to nitrate | rsc.orgosti.govnih.gov |
Tunability of Photophysical Properties through Ligand Modification
A significant advantage of platinum(II) complexes is the ability to systematically tune their photophysical properties through rational ligand design. nih.govnih.gov By modifying the electronic and steric characteristics of the ligands, it is possible to control the emission color, quantum yield, and lifetime of the excited state. For example, the introduction of different substituents on the cyclometalating ligands of platinum(II) complexes can shift the emission from blue-green to red. rsc.org The ancillary ligands also play a crucial role in modulating the luminescence. nih.gov Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the structure-property relationships and guiding the design of new platinum(II) complexes with desired photophysical properties. nih.gov This principle of tunability would undoubtedly apply to platinum(II) azanide complexes, where modifications to ancillary ligands or the azanide itself could lead to a wide range of emissive materials.
Advanced Chemical Sensing and Detection Platforms
The unique electronic and coordination properties of platinum(II) complexes, including this compound, have spurred research into their use in advanced chemical sensing and detection platforms. These materials offer potential for high sensitivity and selectivity in identifying various chemical species.
Chemosensors for Specific Chemical Species
While direct applications of this compound as a standalone chemosensor are not extensively documented, related platinum(II) complexes demonstrate the potential of this class of compounds in sensing applications. For instance, multicomponent platinum(II) cages have been developed as fluorescent sensors. One such cage, a tetragonal prism, has shown the ability to act as a "turn-on" fluorescent sensor for thiol-containing amino acids through a self-destructive reaction mechanism. acs.org This indicates the promise of platinum(II) centers in designing sophisticated chemosensors for biologically relevant molecules.
The principle often involves the interaction of the target analyte with the platinum complex, leading to a measurable change in the complex's photophysical properties, such as fluorescence or color. The design of the organic ligands coordinated to the platinum center is crucial in achieving selectivity for a specific chemical species.
Optical Sensing Applications for Aqueous Anions (e.g., nitrate anion)
A significant area of research has been the development of platinum(II)-based optical sensors for aqueous anions, including the nitrate anion itself. Certain square-planar platinum(II) complexes have been shown to exhibit colorimetric and luminescent responses to the presence of nitrate ions in aqueous solutions. rsc.orgacs.orgosti.govnih.gov
One notable example involves a platinum(II) triimine salt, [Pt(Cl-4-tpy)Cl]ClO4, which demonstrates a distinct color change from yellow to red and a strong luminescence response upon the exchange of its perchlorate (B79767) anion with a nitrate anion. rsc.orgnih.govosti.gov This change is attributed to the enhancement of Pt···Pt interactions in the solid state, triggered by the presence of the nitrate ion. rsc.orgosti.gov This sensing mechanism has been reported to be highly selective for nitrate over a wide range of other common anions. rsc.org
Hybrid materials, where a platinum(II) salt like [Pt(tpy)Cl]PF6 is supported on mesoporous silica (B1680970), have also been developed for nitrate detection. acs.orgosti.govnih.gov These materials exhibit a vivid change in color and luminescence when exposed to aqueous nitrate anions at a low pH. acs.orgosti.govnih.gov The incorporation into a mesoporous silica support enhances the surface area and, consequently, the detection sensitivity. acs.orgosti.govnih.gov
Table 1: Performance of a Platinum(II)-Based Optical Nitrate Sensor
| Parameter | Value | Reference |
| Analyte | Nitrate (NO₃⁻) | osti.gov |
| Sensor Material | [Pt(Cl-4-tpy)Cl]ClO₄ | osti.gov |
| Detection Method | Colorimetric and Luminescence | osti.gov |
| Color Change | Yellow to Red | osti.gov |
| Detection Limit | 0.046 ± 0.005 mM (2.85 ± 0.31 ppm) | osti.gov |
Materials Science Applications Beyond Catalysis and Sensing
The utility of this compound and related platinum(II) ammine complexes extends into broader materials science, where they serve as precursors for functional materials with unique properties and find applications in specialized surface treatments.
Development of Functional Materials with Unique Properties
Tetraammineplatinum(II) nitrate, a compound closely related to this compound, is a valuable precursor for the synthesis of various platinum-based functional materials. It can be used to create platinum-based catalysts, such as those supported on cerium oxide or mesoporous carbon. sigmaaldrich.com Furthermore, it is employed in the synthesis of lean NOx trap (LNT) catalysts. sigmaaldrich.com
A significant application of this precursor is in the fabrication of platinum-based nanostructured materials. cecri.res.in These nanomaterials can be synthesized through various methods, including hydrothermal and sol-gel processes, on a range of supporting materials like carbon nanotubes, silica, or titanium. cecri.res.inresearchgate.net The resulting nanostructures, which can include nanoparticles and nanowires, exhibit properties that are distinct from bulk platinum, owing to their high surface-area-to-volume ratio and quantum size effects. These unique properties make them suitable for a variety of applications, including catalysis and sensing. researchgate.net The biogenic synthesis of platinum nanoparticles using plant extracts, bacteria, or fungi also utilizes platinum salts like tetraammineplatinum(II) nitrate as a starting material. researchgate.netnih.gov
Applications in Specialty Coatings and Electroplating
Platinum ammine complexes, including those derived from nitrate salts, are key components in electroplating baths for depositing thin films of platinum. cecri.res.in The electrodeposition of platinum is a critical process for creating corrosion-resistant and high-temperature stable coatings on various components. cecri.res.inproplate.com
The process involves an aqueous plating solution containing platinum in the form of a complex ion. google.com Ammonia (B1221849) is a commonly used ligand in these baths as it forms a moderately stable square planar complex with Pt(II). cecri.res.in The electrodeposition behavior and the quality of the resulting platinum coating are influenced by factors such as the specific platinum ammine complex used, the pH of the bath, the operating temperature, and the current density. cecri.res.in For example, baths containing [Pt(NH₃)₄]²⁺ species in a phosphate (B84403) buffer have been shown to yield bright and adherent platinum layers. cecri.res.in
These electroplated platinum coatings find use in a wide range of applications, including in the engineering of components exposed to high-temperature corrosive environments. cecri.res.in The development of platinum alloy electroplating processes further expands the range of applications, for instance, in creating materials with specific magnetic and mechanical properties for data storage. matthey.com
Table 2: Comparison of Platinum Electroplating Baths
| Bath Type | Platinum Complex Species | Operating pH | Cathode Efficiency | Reference |
| P salt based | [Pt(NH₃)₂(NO₂)₂] | - | 15-18% | cecri.res.in |
| Q bath | [Pt(NH₃)₄]HPO₄ | ~10.5 | up to 98% | cecri.res.in |
| Modified P salt | [Pt(NH₃)₃(NO₂)]⁺, [Pt(NH₃)₄]²⁺ | 10.3-10.6 | up to 90% | cecri.res.in |
Q & A
Q. What are the optimal synthesis methods for azanide;platinum(2+);nitrate, and how can experimental parameters be controlled to ensure purity?
- Methodological Answer : A factorial design approach ( ) is recommended to systematically vary parameters such as temperature, pH, and precursor ratios. For example:
| Variable | Range Tested | Impact on Purity |
|---|---|---|
| Temperature | 50–100°C | Higher temperatures reduce ligand dissociation (CAS 20634-12-2, ). |
| pH | 6–8 | Neutral pH minimizes nitrate decomposition (). |
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic data with nuclear magnetic resonance (NMR) for ligand coordination analysis ( ). Thermogravimetric analysis (TGA) can assess thermal stability and hydration states. For example:
| Technique | Parameter Measured | Sensitivity |
|---|---|---|
| XRD | Crystal structure | ±0.01 Å resolution |
| NMR | Ligand environment | ppm-level precision |
Q. How does the stability of this compound vary under different environmental conditions?
- Methodological Answer : Employ a pre-test/post-test design ( ) to monitor degradation under controlled humidity, light, and temperature. For example:
| Condition | Degradation Rate | Key Observation |
|---|---|---|
| UV exposure | 15% loss in 24 hrs | Nitrate ligand photooxidation (). |
| Ambient humidity | <5% loss | Hygroscopic stability (). |
Advanced Research Questions
Q. How can computational models (e.g., DFT) be integrated with experimental data to predict the catalytic behavior of this compound?
- Methodological Answer : Combine density functional theory (DFT) calculations with experimental kinetics data to model catalytic pathways ( ). For instance:
| Computational Parameter | Experimental Correlation |
|---|---|
| Activation energy (DFT) | Matches Arrhenius plot slope (R² > 0.95) |
| Charge distribution | Aligns with XAS data () |
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound's reactivity?
- Methodological Answer : Apply triangulation by cross-referencing data from multiple methods ( ). For example:
- Contradiction : DFT predicts a square-planar geometry, but XRD shows distortion.
- Resolution : Use extended X-ray absorption fine structure (EXAFS) to probe local symmetry (). Re-evaluate DFT parameters (e.g., solvent effects) ().
- Theoretical Adjustment : Refine the conceptual framework to include solvent-ligand interactions ().
Q. What advanced spectroscopic methods can elucidate electronic interactions between platinum and ligands in this compound?
- Methodological Answer : X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR) are critical for probing Pt(II) oxidation states and ligand-field splitting ( ). For example:
| Spectroscopy | Electronic Feature Analyzed |
|---|---|
| XAS (L-edge) | Pt 5d-orbital occupancy |
| EPR | Unpaired electrons in ligand radicals |
- Experimental Design : Use a quasi-experimental approach () with synthetic analogs to isolate electronic contributions.
Methodological Notes
- Theoretical Frameworks : Always anchor experiments to ligand-field theory or coordination chemistry principles ().
- Data Contradictions : Apply mixed-methods validation (e.g., computational + experimental) to resolve discrepancies ().
- Ethical Compliance : Adhere to safety protocols for handling platinum compounds (CAS 20634-12-2, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
